molecular formula C23H26O10 B2422995 Lactiflorin CAS No. 1361049-59-3

Lactiflorin

Cat. No.: B2422995
CAS No.: 1361049-59-3
M. Wt: 462.451
InChI Key: AGRYIZUKIKYUFX-UHCPDTACSA-N
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Mechanism of Action

Target of Action

Lactiflorin, a monoterpene glycoside, has been found to interact with several targets in the body. One of the primary targets of this compound is the Nrf2 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress, which is a key factor in many diseases.

Mode of Action

This compound interacts with its targets by blocking Keap1 and activating Nrf2 . This action results in the alleviation of induced endothelial cell injury . Additionally, this compound has been found to promote the reaction where ITGA6 protein results in increased expression of EDN1 protein .

Biochemical Pathways

The activation of the Nrf2 signaling pathway by this compound leads to a cascade of events that help protect cells from oxidative stress . This pathway is crucial for maintaining cellular homeostasis and preventing damage from reactive oxygen species.

Pharmacokinetics

It’s known that these properties play a crucial role in the bioavailability and efficacy of any compound

Result of Action

The activation of the Nrf2 pathway by this compound leads to a reduction in oxidative stress, which can help protect cells from damage . This can have a variety of effects at the molecular and cellular level, including the alleviation of induced endothelial cell injury .

Action Environment

Environmental factors can influence the action of this compound. For instance, the extent of iron saturation of this compound can affect its ability to enhance or decrease the growth of probiotics . Additionally, factors such as milk composition can potentially regulate the variation of this compound content in milk .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactiflorin can be synthesized through a series of chemical reactions involving the glycosylation of monoterpene alcohols. The process typically involves the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Paeonia lactiflora using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Lactiflorin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

Properties

IUPAC Name

[(1R,3S,5R,6S,7S,8R,10R,12R,15R,17R)-6,7-dihydroxy-5-(hydroxymethyl)-10-methyl-14-oxo-2,4,9,11-tetraoxapentacyclo[10.4.1.01,10.03,8.015,17]heptadecan-17-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O10/c1-21-23(33-20-18(32-21)17(27)16(26)14(9-24)30-20)8-12-13(25)7-15(31-21)22(12,23)10-29-19(28)11-5-3-2-4-6-11/h2-6,12,14-18,20,24,26-27H,7-10H2,1H3/t12-,14+,15+,16+,17-,18+,20-,21+,22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRYIZUKIKYUFX-DNITZUGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3(CC4C3(C(O1)CC4=O)COC(=O)C5=CC=CC=C5)OC6C(O2)C(C(C(O6)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@]3(C[C@@H]4[C@]3([C@H](O1)CC4=O)COC(=O)C5=CC=CC=C5)O[C@H]6[C@H](O2)[C@H]([C@@H]([C@H](O6)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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